molecular formula C14H18N4O B8306543 N-(1-methylpiperidin-3-yl)-1H-indazole-5-carboxamide

N-(1-methylpiperidin-3-yl)-1H-indazole-5-carboxamide

Cat. No.: B8306543
M. Wt: 258.32 g/mol
InChI Key: GEIXUAJLVUWPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylpiperidin-3-yl)-1H-indazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N4O and its molecular weight is 258.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

N-(1-methylpiperidin-3-yl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C14H18N4O/c1-18-6-2-3-12(9-18)16-14(19)10-4-5-13-11(7-10)8-15-17-13/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,15,17)(H,16,19)

InChI Key

GEIXUAJLVUWPFW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)NC(=O)C2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic acid (0.12 ml, 2.1 mmol) was added to a suspension of the N-(3-piperidinyl)-1H-indazole-5-carboxamide (0.100 g, 0.409 mmol) obtained in Example 139 and paraformaldehyde (0.101 g, 3.34 mmol) in methanol (3 ml), and the resulting mixture was stirred for 15 minutes and then ice-cooled. Sodium cyanoborohydride (0.128 g, 2.04 mmol) was added thereto and the resulting mixture was slowly warmed up to room temperature and stirred overnight. After a 1N-aqueous sodium hydroxide solution was added thereto, the solvent was distilled off under reduced pressure and the residue was dried up and then purified by a silica gel chromatography (eluent: chloroform/methanol/30% aqueous ammonia=100/10/1). Ethyl acetate was added thereto to precipitate a solid and the resulting suspension was stirred to wash the solid. The solid was collected by filtration and dried under reduced pressure to obtain N-(1-methylpiperidin-3-yl)-1H-indazole-5-carboxamide (0.0718 g, 68%).
Quantity
0.12 mL
Type
reactant
Reaction Step One
Name
N-(3-piperidinyl)-1H-indazole-5-carboxamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.101 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.128 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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